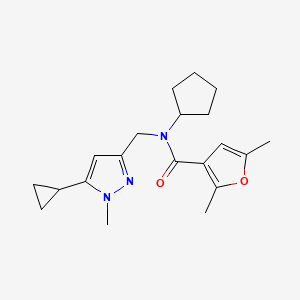![molecular formula C18H25N3O2 B2665617 N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide CAS No. 1252310-49-8](/img/structure/B2665617.png)
N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide, also known as BMS-986177, is a small molecule drug that has been developed as a potential treatment for various diseases. It belongs to the class of drugs called BET inhibitors, which are known to inhibit the activity of bromodomain and extraterminal (BET) proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in the development of various diseases, including cancer, inflammation, and cardiovascular diseases.
Mécanisme D'action
N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide works by inhibiting the activity of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional co-activators to activate gene expression. By inhibiting BET proteins, N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide reduces the expression of genes that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has been shown to exhibit potent anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has been shown to improve cardiac function and reduce myocardial infarct size in animal models of myocardial ischemia/reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has several advantages as a research tool, including its potency, selectivity, and ability to penetrate cell membranes. However, it also has several limitations, including its relatively short half-life and the need for high concentrations to achieve its desired effects.
Orientations Futures
There are several future directions for the research and development of N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is in the treatment of cancer, either as a monotherapy or in combination with other drugs. In addition, N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide may have potential applications in the treatment of metabolic diseases, such as diabetes and obesity. Further research is needed to fully understand the potential therapeutic applications of N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide involves several steps, starting with the reaction of 1-cyanocyclopentene with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 2-bromoethyl phenyl ether to form the intermediate product, which is then reacted with 2-hydroxybutylamine to form the final product, N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, it has been shown to exhibit potent anti-inflammatory, anti-tumor, and cardioprotective effects. It has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[N-(2-hydroxybutyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-2-16(22)12-21(15-8-4-3-5-9-15)13-17(23)20-18(14-19)10-6-7-11-18/h3-5,8-9,16,22H,2,6-7,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTOLJMKXDBWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(CC(=O)NC1(CCCC1)C#N)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

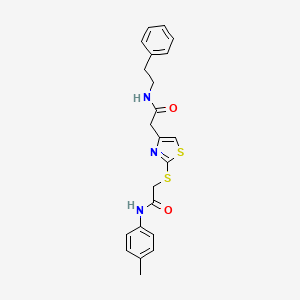
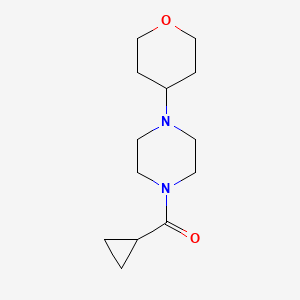
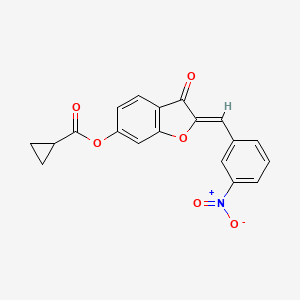
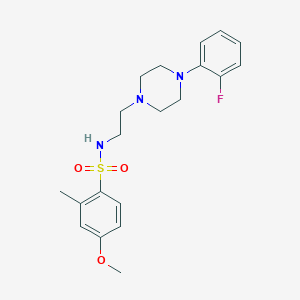

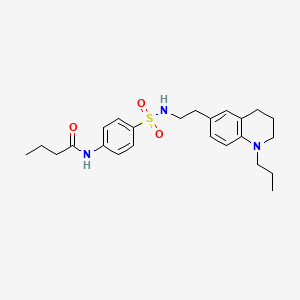
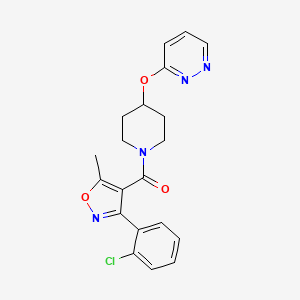
![3,7,9-trimethyl-1-octyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2665548.png)

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2665551.png)
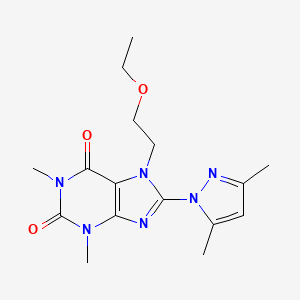
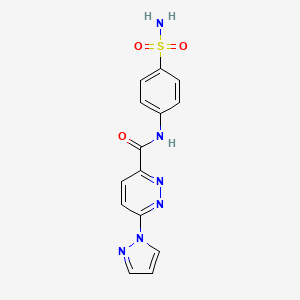
amino]-3,3-dimethyl-2-azetanone](/img/structure/B2665556.png)
